Thyroid Peroxidase (TPO) Inhibition: IC50 Comparison with N1-Substituted Arylthiouracil Derivatives
The parent 6-amino-2-thiouracil scaffold achieves a TPO IC50 of 990 nM when tested against human recombinant thyroid peroxidase, a baseline value that defines the unsubstituted core inhibitory potency [1]. In contrast, N1-substituted-6-arylthiouracil derivatives developed from this scaffold exhibit significantly enhanced MPO selectivity with substantially reduced TPO cross-reactivity [2]. This divergence highlights that the 6-amino-2-thiouracil core serves as a critical synthetic starting point for tuning enzyme selectivity via N1 derivatization—a modular capacity absent in the fixed 6-propyl clinical analog.
| Evidence Dimension | Inhibition of human recombinant thyroid peroxidase (IC50) |
|---|---|
| Target Compound Data | 990 nM |
| Comparator Or Baseline | N1-substituted-6-arylthiouracil derivatives (not explicitly quantified in comparator study; demonstrated reduced TPO cross-reactivity) |
| Quantified Difference | Baseline established; subsequent N1-substitution reduces TPO inhibition relative to parent |
| Conditions | Human recombinant TPO (residues 1–839) expressed in baculovirus-infected insect cells; measured after 15 min in presence of H2O2 |
Why This Matters
The 990 nM TPO IC50 establishes the baseline inhibitory profile of the unmodified scaffold, enabling rational procurement for SAR studies requiring an unsubstituted amino-thiouracil core.
- [1] BindingDB. BDBM50133595. CHEMBL3633460. Affinity Data IC50: 990 nM. Assay: Inhibition of human recombinant TPO (1 to 839 residues) expressed in baculovirus-infected insect cells. View Source
- [2] Joseph Warmus. N1-Substituted-6-arylthiouracils exhibited low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms. View Source
